molecular formula C3H5NO2 B181425 3-Isoxazolidinone CAS No. 1192-07-0

3-Isoxazolidinone

Cat. No. B181425
CAS RN: 1192-07-0
M. Wt: 87.08 g/mol
InChI Key: QXDOFVVNXBGLKK-UHFFFAOYSA-N
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Description

3-Isoxazolidinone (3-Iz) is an important organic compound found in many natural products and pharmaceuticals. It is a versatile building block for a variety of chemical syntheses, and its diverse range of applications have been extensively studied. This article will discuss the synthesis methods for 3-Iz, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Asymmetric Synthesis

3-Isoxazolidinone is utilized in the asymmetric synthesis of enantiopure isoxazolidinone monomers. These monomers serve as precursors for the preparation of enantiopure N-terminal hydroxylamine-β(3)-oligopeptides, which can react with α-ketoacids in decarboxylative amide ligation reactions (Juarez-Garcia et al., 2010).

Mimicking Beta-Lactams

3-Alkoxy-5-isoxazolidinones mimic the action of beta-lactams by binding to penicillin-binding proteins and inhibiting various classes of beta-lactams. This property is significant for their application in antimicrobial research (Cao et al., 2003).

Synthesis of Bioactive Compounds

Isoxazolidine, a derivative of isoxazolidinone, is a privileged scaffold in medicinal chemistry. It is used for the synthesis of nucleosides, carbohydrates, PNA, amino acids, and steroid analogs, and in the total synthesis of bioactive compounds like (±)-Gelsemoxonine (Berthet et al., 2016).

Catalysis and Chemical Reactions

BPh3-catalyzed [2+3] cycloaddition of Ph3PCCO with aldonitrones forms 5-isoxazolidinones with exocyclic phosphonium ylide functionalities. This method is used in Wittig olefination for synthesizing 4-alkylidene-5-isoxazolidinones (Brar et al., 2019).

Nanocarrier Applications

4-amino-3-isoxazolidinone, intercalated in NiAl-LDH (layered double hydroxides), shows potential for drug delivery applications. Its intercalation affects the structural parameters and porosity of NiAl-LDH, facilitating the release of the drug at specific pH levels, which is useful for targeted drug delivery (Al-Hazmi et al., 2015).

Enantioselective Synthesis

Isoxazolidinones are used in the enantioselective synthesis of α,β-disubstituted-β-amino acids, which are important in the development of pharmaceuticals and biologically active compounds (Sibi et al., 2003).

Liquid Chromatographic Analysis

A method for the liquid chromatographic analysis of d-cycloserine, a derivative of 4-amino-3-isoxazolidinone, has been developed. This method is significant for analyzing antibiotics in a cost-effective and accessible way (Pendela et al., 2008).

Safety and Hazards

3-Isoxazolidinone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

Future Directions

While specific future directions for 3-Isoxazolidinone are not detailed in the search results, it’s worth noting that the unique mechanism of action of oxazolidinones has attracted interest to develop derivatives with potent activity and broad spectrum .

Biochemical Analysis

Biochemical Properties

Isoxazolidin-3-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-amino acid oxidase and γ-aminobutyric acid aminotransferase . These interactions are essential for the regulation of amino acid metabolism and neurotransmitter activity. Isoxazolidin-3-one acts as an inhibitor for these enzymes, thereby modulating their activity and influencing the overall biochemical pathways they are involved in.

Cellular Effects

Isoxazolidin-3-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, Isoxazolidin-3-one impacts cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites.

Molecular Mechanism

The molecular mechanism of Isoxazolidin-3-one involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes such as α-amino acid oxidase and γ-aminobutyric acid aminotransferase, thereby inhibiting their activity . This binding interaction is facilitated by the unique structural features of Isoxazolidin-3-one, which allow it to fit into the enzyme’s active site and disrupt its normal function. Additionally, Isoxazolidin-3-one can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoxazolidin-3-one have been observed to change over time. The compound exhibits stability under specific conditions, but it can degrade over extended periods or under certain environmental factors . Long-term studies have shown that Isoxazolidin-3-one can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of Isoxazolidin-3-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, Isoxazolidin-3-one may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.

Metabolic Pathways

Isoxazolidin-3-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate amino acid and neurotransmitter metabolism . The compound’s inhibition of α-amino acid oxidase and γ-aminobutyric acid aminotransferase leads to alterations in metabolic flux, resulting in changes in metabolite levels. These interactions highlight the compound’s role in modulating key biochemical pathways and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Isoxazolidin-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of Isoxazolidin-3-one within the cellular environment is crucial for its activity and function, as it ensures that the compound reaches the enzymes and biomolecules it interacts with.

Subcellular Localization

Isoxazolidin-3-one exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows Isoxazolidin-3-one to interact with its target enzymes and biomolecules effectively, thereby modulating their activity and influencing cellular processes.

properties

IUPAC Name

1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDOFVVNXBGLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152332
Record name 3-Isoxazolidone
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Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Isoxazolidinone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

1192-07-0
Record name 3-Isoxazolidinone
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Record name 3-Isoxazolidone
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Record name 3-Isoxazolidone
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Record name 1,2-oxazolidin-3-one
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Record name 3-Isoxazolidinone
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Melting Point

70 °C
Record name 3-Isoxazolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-isoxazolidinone?

A1: this compound has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.

Q2: How can I determine the structure of this compound and its derivatives?

A2: Researchers commonly use spectroscopic techniques like 1H-NMR, IR, and MS to identify and confirm the structure of this compound and its derivatives. [, , ]

Q3: Are there any specific spectroscopic characteristics of the this compound ring?

A3: Yes, the this compound ring exhibits characteristic IR peaks at approximately 2967 cm-1 and 2870 cm-1. []

Q4: How does clomazone, a this compound derivative, function as a herbicide?

A4: While the precise mechanism of action for clomazone remains unknown, studies indicate it does not directly inhibit enzymes involved in the synthesis of chlorophyll and carotenoids, despite significantly impacting these processes in vivo. []

Q5: What are the potential applications of this compound derivatives beyond herbicides?

A5: Research suggests that some this compound derivatives, such as cycloserine (D-4-amino-3-isoxazolidinone), exhibit antibiotic activity. Specifically, cycloserine is known to inhibit D-alanine racemase in bacteria. [, ]

Q6: How does D-alanine affect the activity of cycloserine?

A6: D-alanine antagonizes the antimycobacterial activity of cycloserine. This antagonism is particularly significant in mycobacteria compared to other bacterial species. [, , ]

Q7: Is there evidence of cycloserine activity in the central nervous system?

A7: Yes, L-cycloserine has been found to influence sphingolipid metabolism in mouse brains. [] Additionally, studies exploring cycloserine as a potential treatment for conditions like obsessive-compulsive disorder highlight its interaction with the glutamatergic N-methyl-D-aspartate receptor in the brain. []

Q8: Are there potential synergistic effects when combining cycloserine with other drugs?

A8: Research suggests that a combination of cycloserine and pioglitazone may have synergistic effects in attenuating chronic pain and anxiety by improving mitochondrial function. []

Q9: What is known about the environmental fate of clomazone in rice fields?

A9: Studies have shown that clomazone applied to rice fields primarily dissipates from floodwaters and soils through a first-order decay process. The half-life (DT50) of clomazone in water is approximately 7 days and in soil is approximately 15 days. []

Q10: Are there concerns about the environmental hazards associated with clomazone use?

A10: While considered to have a low environmental hazard profile, exceeding recommended application rates for clomazone could pose risks to aquatic ecosystems. [, ]

Q11: What are the major microbial transformation pathways of clomazone in the environment?

A11: Microorganisms primarily degrade clomazone through hydroxylation reactions at various positions on the molecule, including the 5-methylene carbon of the isoxazolidinone ring, the methyl group on the oxazolidone ring, and the aromatic ring. []

Q12: What are some common methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, a key intermediate for clomazone?

A12: Researchers have developed efficient methods for synthesizing 4,4-dimethyl-3-isoxazolidinone, achieving high yields (over 84%) by reacting 3-chloro-N-hydroxy-2,2-dimethylpropanamide with sodium hydroxide. [, ]

Q13: How is clomazone typically quantified in environmental samples?

A13: Various analytical methods are used to quantify clomazone, including HPLC and ELISA techniques. These methods allow researchers to monitor clomazone levels in environmental samples like soil and water. [, ]

Q14: Are there any specific challenges related to the formulation and stability of clomazone?

A14: Formulating stable aqueous capsule suspension concentrates of clomazone has been an area of research, leading to the development of specific formulations and mixtures to improve its stability and application properties. []

Q15: What are the known toxicological effects of clomazone on aquatic organisms?

A15: Studies on silver catfish (Rhamdia quelen) exposed to clomazone revealed hematological changes, specifically increased monocyte counts, suggesting a potential chronic stress response. Histopathological alterations in gills and liver were also observed, emphasizing the need for careful monitoring of clomazone levels in aquatic environments. []

Q16: Are there any specific drug delivery systems or targeting strategies being explored for this compound derivatives?

A16: While the provided research doesn't delve into specific drug delivery systems for this compound derivatives, the potential therapeutic applications of compounds like cycloserine warrant further investigation into targeted delivery approaches to maximize efficacy and minimize off-target effects.

Q17: Have any biomarkers been identified to predict the efficacy or monitor the treatment response to cycloserine?

A17: Research suggests that monitoring fear levels in patients undergoing exposure therapy for anxiety disorders, in conjunction with cycloserine administration, could potentially serve as a rudimentary predictor of treatment response. This is based on observations indicating that cycloserine may enhance extinction learning in individuals exhibiting low fear levels at the end of exposure sessions, while potentially exacerbating fear responses in those with high fear levels. []

Q18: How have analytical methods for quantifying cycloserine in biological samples been validated?

A18: Researchers have validated a method for analyzing cycloserine in rat microdialysis samples using liquid chromatography-tandem mass spectrometry with benzoyl chloride derivatization. This validated method demonstrates good linearity, accuracy, and precision for quantifying cycloserine levels. []

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